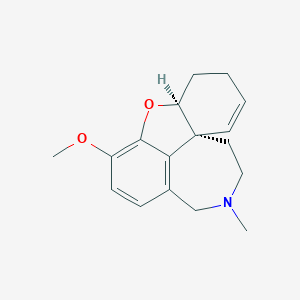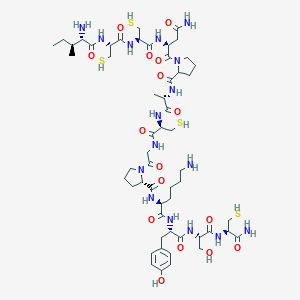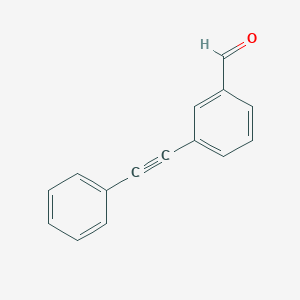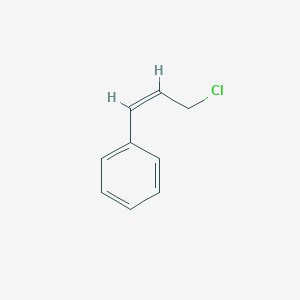
(Z)-Cinnamyl Chloride
Übersicht
Beschreibung
(Z)-Cinnamyl Chloride, also known as (E)-Cinnamyl Chloride, is an organic compound with the molecular formula C9H9Cl. It is a colorless liquid with a pleasant odour and is used in the manufacture of perfumes, pharmaceuticals and other products. It is also used as an intermediate in the synthesis of other compounds. (Z)-Cinnamyl Chloride is an important starting material for the synthesis of many compounds, including pharmaceuticals, fragrances, and other products.
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition in Concrete Reinforcement
Specific Scientific Field
Materials Science and Civil Engineering
Summary
(Z)-Cinnamyl Chloride
has been investigated as a potential corrosion inhibitor for reinforcing steel (re-bars) in concrete structures. Corrosion of re-bars can lead to structural degradation, reduced load-bearing capacity, and increased maintenance costs. The application of inhibitors aims to mitigate this corrosion.
Experimental Procedures
Results
- Inhibition Effect :
2. Groundwater Quality Assessment
Specific Scientific Field
Environmental Science and Hydrogeology
Summary
Researchers have studied the impact of chloride deicers (such as magnesium chloride and sodium chloride) on groundwater quality near the Siskiyou Pass in southwestern Oregon.
Experimental Procedures
Results
- Chloride Levels :
3. Water Quality Monitoring
Specific Scientific Field
Analytical Chemistry and Environmental Monitoring
Summary
(Z)-Cinnamyl Chloride can be used as an indicator for chloride ion detection in water.
Experimental Procedures
Results
Eigenschaften
IUPAC Name |
[(Z)-3-chloroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Cinnamyl Chloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benz[a]anthracene-d12](/img/structure/B49388.png)
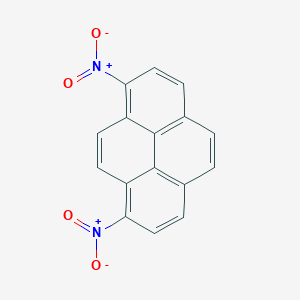
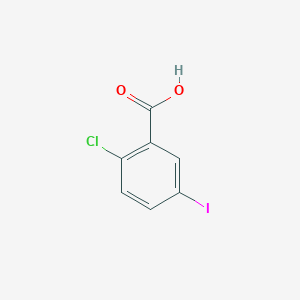
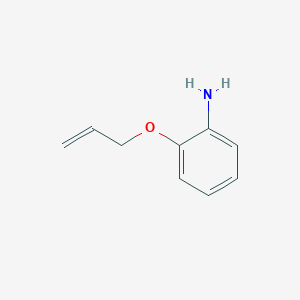
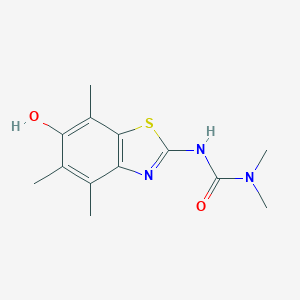
![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)
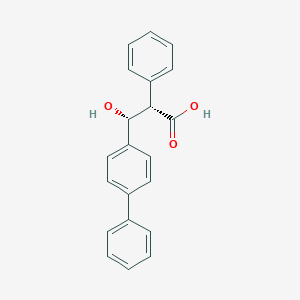
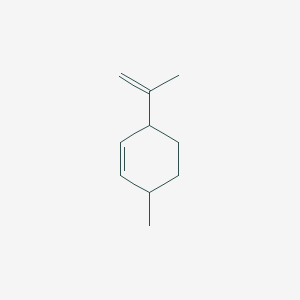
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
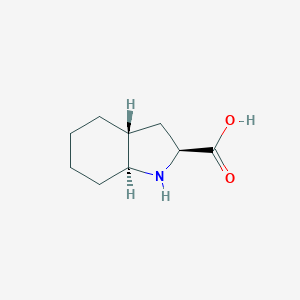
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
